molecular formula C11H8N2O3 B2860807 2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 62749-61-5

2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2860807
CAS No.: 62749-61-5
M. Wt: 216.196
InChI Key: WKDNSRJXCYJQBV-UHFFFAOYSA-N
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Description

2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the condensation of pyridine-4-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, modulating their activity to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Shares the pyridine ring but lacks the dihydropyridine moiety.

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but without the pyridin-4-yl group.

    Pyridine-4-aldehyde: Contains the pyridine ring with an aldehyde group instead of the carboxylic acid.

Uniqueness

2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNSRJXCYJQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62749-61-5
Record name 2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
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